Gunagratinib Demonstrates Superior Objective Response Rate (ORR) of 52.9% in FGFR2 Fusion-Positive Cholangiocarcinoma Relative to Approved First-Generation Reversible FGFR Inhibitors
In a Phase IIa dose-expansion study (NCT03758664) enrolling patients with previously treated locally advanced or metastatic cholangiocarcinoma (CCA) harboring FGFR2 gene fusions or rearrangements, treatment with gunagratinib at a continuous daily dose of 20 mg yielded an objective response rate (ORR) of 52.9% (9 of 17 evaluable patients) [1]. In comparison, published pivotal trial data for the reversible FGFR1-3 inhibitors pemigatinib and infigratinib in the same or highly similar patient populations report ORRs of 37.0% (cohort A of FIGHT-202; 95% CI, 27.9%–46.9%) and 23% (Phase II study; 1 complete response and 24 partial responses among 108 patients), respectively [2][3]. The numerically higher ORR observed with gunagratinib, despite limitations inherent in cross-trial comparisons, is consistent with the compound's second-generation irreversible binding mechanism, which preclinical studies suggest may confer enhanced potency and reduced susceptibility to certain acquired resistance mutations that limit the durability of responses to reversible inhibitors [4].
| Evidence Dimension | Objective Response Rate (ORR) in FGFR2 fusion/rearrangement-positive cholangiocarcinoma |
|---|---|
| Target Compound Data | ORR = 52.9% (9/17 patients); DCR = 94.1%; mPFS = 6.93 months |
| Comparator Or Baseline | Pemigatinib: ORR = 37.0% (95% CI, 27.9%–46.9%) in FIGHT-202 cohort A; Infigratinib: ORR = 23% (25/108 patients); Futibatinib: ORR = 41.7% (FOENIX-CCA2) |
| Quantified Difference | Numerically higher ORR: +15.9 percentage points vs. pemigatinib (37.0%→52.9%); +29.9 percentage points vs. infigratinib (23%→52.9%); +11.2 percentage points vs. futibatinib (41.7%→52.9%) |
| Conditions | Phase IIa single-arm dose-expansion study (gunagratinib 20 mg QD, n=17 evaluable, median follow-up 5.57 months) vs. FIGHT-202 Phase II (pemigatinib 13.5 mg QD 2 weeks on/1 week off, n=107), vs. Phase II study (infigratinib 125 mg QD 3 weeks on/1 week off, n=108), vs. FOENIX-CCA2 Phase II (futibatinib 20 mg QD, n=103) |
Why This Matters
The numerically superior ORR of 52.9% relative to first-generation reversible inhibitors and comparable to the approved irreversible inhibitor futibatinib (41.7%) positions gunagratinib as a differentiated candidate for research programs targeting FGFR2-driven cholangiocarcinoma, with potential implications for clinical development prioritization and procurement for comparative efficacy studies.
- [1] Guo Y, Yuan C, Ding W, et al. Gunagratinib, a highly selective irreversible FGFR inhibitor, in patients with previously treated locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements: a phase IIa dose-expansion study. Poster presented at: ASCO Gastrointestinal Cancers Symposium; 2023 Jan 19-21; San Francisco, CA. Abstract 572. View Source
- [2] Abou-Alfa GK, Sahai V, Hollebecque A, et al. Pemigatinib for previously treated locally advanced or metastatic cholangiocarcinoma: final results from FIGHT-202. ESMO Open. 2024;9(8):103658. View Source
- [3] Javle M, Lowery M, Shroff RT, et al. Phase II study of infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. J Clin Oncol. 2018;36(4_suppl):345. DOI: 10.1200/JCO.2018.36.4_suppl.345. View Source
- [4] Guo Y, Yuan C, Ying J, Zhu X, Luan G, Zhang B, Zhao R, Li J. Phase I result of ICP-192 (gunagratinib), a highly selective irreversible FGFR inhibitor, in patients with advanced solid tumors harboring FGFR pathway alterations. Journal of Clinical Oncology. 2021;39(15_suppl):4092. DOI: 10.1200/JCO.2021.39.15_suppl.4092. View Source
